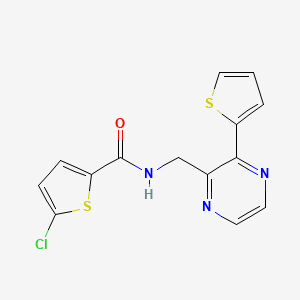![molecular formula C18H9Cl2F3N4 B2953011 3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 303152-01-4](/img/structure/B2953011.png)
3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C18H9Cl2F3N4 and its molecular weight is 409.19. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research efforts have been directed towards synthesizing and understanding the molecular structure of compounds similar to 3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. The synthesis of novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid has been reported. This method yields N-fused heterocycle products efficiently, highlighting the compound's relevance in creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Ghaedi et al., 2015).
Optical and Electronic Properties
The optical and electronic properties of pyrazolo[3,4-b]pyridine derivatives have been studied, showcasing their potential in fabricating devices with specific optical functions. For instance, the structural, optical, and diode characteristics of two pyridine derivatives have been investigated, revealing their monoclinic polycrystalline nature and indirect allowed optical energy gaps. These findings suggest applications in the development of heterojunctions and photosensors, indicating the compound's utility in electronic and optoelectronic devices (Zedan et al., 2020).
Luminescence and Sensing Applications
Compounds bearing the pyrazolo[3,4-b]pyridine moiety have also been explored for their luminescent properties and potential as chemical sensors. A study on a sol–gel film functionalized with a luminescent organometallic complex demonstrated the development of a luminescent pH sensor capable of responding over a wide pH range. This application underscores the versatility of the chemical framework in sensor technology, offering avenues for creating responsive materials based on changes in environmental conditions (Lam et al., 2000).
Antimicrobial and Antioxidant Activity
Research into pyrazolo[3,4-b]pyridine derivatives has extended into the biological domain, with studies evaluating their antimicrobial and antioxidant activities. Novel pyridine and fused pyridine derivatives have been synthesized and assessed for their antimicrobial efficacy, revealing moderate to good binding energies towards specific target proteins. These findings highlight the potential of such compounds in the development of new therapeutic agents with antimicrobial properties (Flefel et al., 2018).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(6-chloropyridin-2-yl)-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4/c19-12-6-4-10(5-7-12)16-17-13(8-11(9-24-17)18(21,22)23)27(26-16)15-3-1-2-14(20)25-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSASHCKVRRNXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C3=C(C(=N2)C4=CC=C(C=C4)Cl)N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)

![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)
![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952942.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)